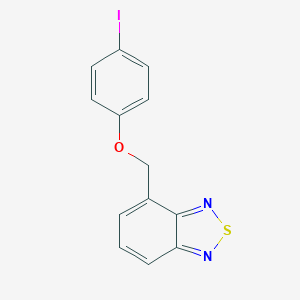![molecular formula C9H13NO5S2 B299527 4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MMS or MMSO2, and it is a sulfonamide derivative that has a wide range of biological and biochemical effects. In
Wirkmechanismus
The exact mechanism of action of MMS is not fully understood. However, it is believed that MMS acts as a sulfonamide derivative, which can inhibit the activity of enzymes that require sulfhydryl groups. This inhibition can lead to a wide range of biological and biochemical effects.
Biochemical and Physiological Effects:
MMS has been shown to have a wide range of biochemical and physiological effects. Some of these effects include the inhibition of DNA synthesis, the inhibition of cell proliferation, and the induction of apoptosis. Additionally, MMS has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MMS is its versatility in scientific research. MMS can be used as a reagent in the synthesis of novel compounds, as a crosslinking agent in the study of protein-protein interactions, and as a sulfonamide derivative in drug discovery. However, one of the limitations of MMS is its potential toxicity. MMS has been shown to be cytotoxic in some cell lines, which can limit its applications in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of MMS. One potential direction is the synthesis of novel compounds using MMS as a sulfonamide derivative. Another potential direction is the study of the mechanism of action of MMS and its effects on different cell lines. Additionally, the study of the toxicity of MMS and its potential side effects could lead to the development of safer and more effective compounds for scientific research.
Synthesemethoden
The synthesis of MMS involves the reaction of 4-nitroaniline with dimethyl sulfone in the presence of a catalyst. This reaction results in the formation of 4-(methylsulfonyl)nitrobenzene, which is then reduced to 4-(methylsulfonyl)aniline. The final step involves the reaction of 4-(methylsulfonyl)aniline with methanesulfonyl chloride to form 4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate.
Wissenschaftliche Forschungsanwendungen
MMS has been extensively studied for its potential applications in scientific research. One of the major applications of MMS is its use as a sulfonamide derivative in the synthesis of novel compounds for drug discovery. MMS has also been used as a reagent in the synthesis of peptides and proteins. Additionally, MMS has been used as a crosslinking agent in the study of protein-protein interactions.
Eigenschaften
Molekularformel |
C9H13NO5S2 |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
[4-[methyl(methylsulfonyl)amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C9H13NO5S2/c1-10(16(2,11)12)8-4-6-9(7-5-8)15-17(3,13)14/h4-7H,1-3H3 |
InChI-Schlüssel |
MSDCPDPWIKBMJN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OS(=O)(=O)C)S(=O)(=O)C |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OS(=O)(=O)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)

![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)